4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine

Catalog No.
S13718068
CAS No.
M.F
C9H12N4O
M. Wt
192.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diam...

Product Name

4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine

IUPAC Name

4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

InChI

InChI=1S/C9H12N4O/c1-3-13(2)7-5-4-6(10)8-9(7)12-14-11-8/h4-5H,3,10H2,1-2H3

InChI Key

PGEHSVDFORSUPV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC=C(C2=NON=C12)N

4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine is a synthetic organic compound characterized by its unique benzoxadiazole structure, which consists of a fused benzene and oxadiazole ring system. This compound features two amine substituents at the 4 and 7 positions of the benzoxadiazole ring, along with ethyl and methyl groups attached to the nitrogen atoms. Its molecular formula is C10H12N4OC_{10}H_{12}N_4O, and it has garnered interest in various fields due to its potential biological activities and applications in materials science.

The chemical reactivity of 4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine can be attributed to the presence of the amine groups, which can participate in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions depending on the conditions. For example:

  • Nucleophilic Substitution: The amine groups can react with electrophiles to form new compounds.
  • Oxidation: Under certain conditions, the amines may be oxidized to form corresponding imines or nitriles.
  • Reduction: The compound can be reduced to yield various derivatives that may exhibit different biological properties.

Research indicates that compounds related to 2,1,3-benzoxadiazoles exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain benzoxadiazole derivatives have been investigated for their potential to inhibit cancer cell proliferation.
  • Fluorescent Properties: The compound may exhibit fluorescence, making it useful in bioimaging applications.

The synthesis of 4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine typically involves several steps:

  • Formation of Benzoxadiazole Ring: The initial step often involves the condensation of appropriate aniline derivatives with ortho-phthalaldehyde or similar reagents.
  • Alkylation: Subsequent alkylation reactions introduce the ethyl and methyl groups onto the nitrogen atoms using alkyl halides or other alkylating agents.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

The applications of 4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine span various fields:

  • Fluorescent Probes: Due to its fluorescent properties, it can be utilized as a probe in biological imaging and detection assays.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development in treating infections or cancer.
  • Materials Science: The compound may be incorporated into polymers or coatings for enhanced properties.

Studies on the interaction of 4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to target proteins.
  • Fluorescence Resonance Energy Transfer (FRET): Used to study interactions in live cells or complex biological systems.

Several compounds share structural similarities with 4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-7-nitrobenzofurazanNitro group at position 7Strong fluorescence; used in bioanalytical chemistry
2-Amino-5-(phenyl)-1,3-benzothiazoleThiazole ring systemExhibits anti-inflammatory properties
N-MethylbenzothiazoleMethyl substitution on thiazoleKnown for antimicrobial activity
7-Chloro-4-nitrobenzofurazanChlorine substituentCommonly used as an electrophilic reagent

The uniqueness of 4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine lies in its specific combination of substituents which influences its biological activity and fluorescent properties compared to these similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

192.10111102 g/mol

Monoisotopic Mass

192.10111102 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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